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  • Product: 1-(1-METHYLETHOXY)-BUTANE
  • CAS: 1860-27-1

Core Science & Biosynthesis

Foundational

Mass spectrometry fragmentation of 1-(1-METHYLETHOXY)-BUTANE

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(1-Methylethoxy)-butane Introduction Mass spectrometry is an indispensable analytical technique for the structural elucidation of unknown compounds....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(1-Methylethoxy)-butane

Introduction

Mass spectrometry is an indispensable analytical technique for the structural elucidation of unknown compounds. In the realm of drug development and chemical research, a thorough understanding of fragmentation patterns is paramount for the accurate identification of molecules. This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation of 1-(1-methylethoxy)-butane, also known as isopropyl butyl ether. As a Senior Application Scientist, this document is structured to offer not just a description of the fragmentation pathways but also the underlying mechanistic logic, providing researchers with actionable insights.

The molecular structure of 1-(1-methylethoxy)-butane, with its ether linkage connecting a butyl and an isopropyl group, presents several key features that dictate its fragmentation behavior under electron ionization. The presence of non-bonding electrons on the oxygen atom makes it the most likely site of initial ionization.[1] The resulting molecular ion is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions.

The molecular formula for 1-(1-methylethoxy)-butane is C7H16O, and its molecular weight is approximately 116.20 g/mol .[2][3] The molecular ion peak (M+) in the mass spectrum is therefore expected at an m/z of 116. For ethers, the molecular ion peak is often observable, though it may be weak.[4][5]

Experimental Workflow: Acquiring the Mass Spectrum

The analysis of a volatile compound like 1-(1-methylethoxy)-butane is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.

GC-MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection GC_Column GC Column Separation Sample_Injection->GC_Column Carrier Gas Flow Ion_Source Electron Ionization (EI) GC_Column->Ion_Source Elution Mass_Analyzer Quadrupole Mass Analyzer Ion_Source->Mass_Analyzer Ion Acceleration Detector Electron Multiplier Mass_Analyzer->Detector Ion Separation (m/z) Data_System Data Acquisition Detector->Data_System Signal Amplification

Caption: A typical experimental workflow for the GC-MS analysis of volatile compounds.

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of 1-(1-methylethoxy)-butane in a volatile solvent such as dichloromethane or hexane. A typical concentration would be in the range of 10-100 µg/mL.

  • GC Separation:

    • Injection: Inject 1 µL of the prepared sample into the GC injector port, which is typically heated to around 250°C. A split injection mode is often used to prevent column overloading.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating this type of compound.

    • Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to 200°C and hold for 2 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization: The eluent from the GC column is directed into the ion source of the mass spectrometer, where electron ionization (EI) is performed at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole mass analyzer scans a mass range of m/z 35-200.

    • Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Core Fragmentation Pathways

The fragmentation of 1-(1-methylethoxy)-butane is primarily governed by cleavages initiated at the ether oxygen. The main fragmentation mechanisms for ethers are alpha-cleavage and inductive cleavage.[4][5][6]

Alpha-Cleavage

Alpha-cleavage is a homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (in this case, the oxygen atom).[6][7] This is often the most dominant fragmentation pathway for ethers because it leads to the formation of a stable oxonium ion.[8] For 1-(1-methylethoxy)-butane, there are three possible alpha-cleavages.

Alpha_Cleavage_Pathways M_plus Molecular Ion (m/z 116) path_a Loss of propyl radical (•C3H7) M_plus->path_a path_b Loss of methyl radical (•CH3) M_plus->path_b path_c Loss of butyl radical (•C4H9) ion_101 Fragment Ion (m/z 101) path_b->ion_101 ion_59 Fragment Ion (m/z 59) path_c->ion_59 ion_73 Fragment Ion (m/z 73)

Caption: Primary alpha-cleavage fragmentation pathways for 1-(1-methylethoxy)-butane.

  • Loss of a Propyl Radical: Cleavage of the C-C bond beta to the oxygen on the butyl chain results in the loss of a propyl radical (•C3H7), leading to the formation of an oxonium ion at m/z 73 . This is often a significant peak.

  • Loss of a Methyl Radical: Alpha-cleavage on the isopropyl side can lead to the loss of a methyl radical (•CH3), resulting in a fragment ion at m/z 101 .[9]

  • Loss of a Butyl Radical: While less common as a primary fragmentation for straight-chain ethers, the loss of the entire butyl group as a radical (•C4H9) would lead to an ion at m/z 59 .

Inductive Cleavage (Heterolytic Cleavage)

Inductive cleavage involves the heterolytic cleavage of the C-O bond, driven by the electronegativity of the oxygen atom.[7][10] This results in the formation of a carbocation and an alkoxy radical.

Inductive_Cleavage cluster_inductive Inductive Cleavage M_plus Molecular Ion (m/z 116) path_d C-O bond cleavage (butyl side) M_plus->path_d path_e C-O bond cleavage (isopropyl side) M_plus->path_e ion_57 Butyl cation (m/z 57) path_d->ion_57 ion_43 Isopropyl cation (m/z 43) path_e->ion_43

Caption: Inductive cleavage pathways leading to the formation of carbocations.

  • Formation of the Butyl Cation: Cleavage of the C-O bond can generate a butyl carbocation at m/z 57 .[9]

  • Formation of the Isopropyl Cation: Alternatively, cleavage can produce an isopropyl carbocation at m/z 43 . This is often a very prominent peak in the mass spectra of compounds containing an isopropyl group due to the stability of the secondary carbocation.[9]

Rearrangement Reactions

Rearrangement reactions, such as the McLafferty rearrangement, are also possible for ethers, although they are generally less common than alpha-cleavage.[11] A McLafferty-type rearrangement in 1-(1-methylethoxy)-butane would involve the transfer of a gamma-hydrogen from the butyl chain to the oxygen atom, followed by the elimination of a neutral alkene (ethene), which would result in a fragment at m/z 88 .

Predicted Mass Spectrum Summary

Based on the established fragmentation mechanisms for ethers, the predicted electron ionization mass spectrum of 1-(1-methylethoxy)-butane is summarized below. The relative abundance of the peaks is a prediction based on the stability of the resulting ions and radicals.

m/zProposed Fragment IonFragmentation PathwayPredicted Abundance
116[C7H16O]+• (Molecular Ion)IonizationLow
101[M - CH3]+Alpha-cleavageModerate
87[M - C2H5]+Alpha-cleavageModerate to High
73[M - C3H7]+Alpha-cleavageModerate
59[M - C4H9]+Alpha-cleavageModerate
57[C4H9]+Inductive cleavageHigh
43[C3H7]+Inductive cleavageVery High (likely base peak)

Conclusion

The mass spectrometry fragmentation of 1-(1-methylethoxy)-butane is a predictable process governed by the fundamental principles of ether fragmentation. The primary fragmentation pathways are alpha-cleavage, leading to the formation of stable oxonium ions, and inductive cleavage, resulting in the formation of carbocations. The most characteristic fragments are expected at m/z 43 (isopropyl cation), which is likely to be the base peak, and m/z 57 (butyl cation). A comprehensive understanding of these fragmentation patterns is crucial for the unambiguous identification of this and structurally related compounds in complex matrices, a common challenge in drug development and chemical analysis.

References

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

  • Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. (n.d.). Vaia. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. (n.d.). Pearson. Retrieved from [Link]

  • Wouters, S., et al. (2018). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 53(10), 1063-1071. Retrieved from [Link]

  • Butane, 1-(1-methylethoxy)-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Chu, C. Y., & Gross, M. L. (1975). Electron impact induced fragmentation of macrocyclic polyethers (crown ethers). Journal of the American Chemical Society, 97(24), 7149-7150. Retrieved from [Link]

  • Butane, 1-(1-methylethoxy)- Mass Spectrum. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Isopropyl tert-butyl ether. (n.d.). PubChem. Retrieved from [Link]

  • Ether, sec-butyl isopropyl. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Ether, sec-butyl isopropyl Mass Spectrum. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen.
  • Ether, sec-butyl isopropyl. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Butane, 1-(1-methylethoxy)-. (n.d.). PubChem. Retrieved from [Link]

  • Butane, 1-(1-ethoxyethoxy)- Mass Spectrum. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Mass Spectrometry of Aliphatic Ethers. (2025, August 20). [Video]. YouTube. Retrieved from [Link]

Sources

Exploratory

Thermodynamic properties of 1-(1-METHYLETHOXY)-BUTANE

Thermodynamic Profiling of 1-(1-Methylethoxy)-butane: A Methodological Framework for Advanced Solvent Systems Executive Summary & Chemical Context As chemical synthesis and active pharmaceutical ingredient (API) manufact...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling of 1-(1-Methylethoxy)-butane: A Methodological Framework for Advanced Solvent Systems

Executive Summary & Chemical Context

As chemical synthesis and active pharmaceutical ingredient (API) manufacturing pivot toward more specialized and recoverable solvent systems, the reliance on classical symmetric ethers (e.g., diethyl ether, diisopropyl ether) is being challenged by asymmetric alternatives. 1-(1-Methylethoxy)-butane (CAS: 1860-27-1), commonly known as butyl isopropyl ether, represents a compelling asymmetric ether. Characterized by a highly hydrophobic n-butyl tail and a sterically hindered isopropyl cap, this compound offers a unique polarity profile and higher boiling point (~382.8 K) compared to low-molecular-weight ethers[1].

As a Senior Application Scientist, I frequently observe that the transition of a solvent from bench-scale synthesis to pilot-plant manufacturing fails primarily due to a lack of rigorous thermodynamic data. To safely design reaction calorimetries, estimate reboiler duties for solvent recovery, and model process safety (e.g., thermal runaway), one must construct a fully validated thermodynamic profile encompassing isobaric heat capacity (


), enthalpies of vaporization (

), and vapor-liquid equilibrium (VLE).

Quantitative Physicochemical & Thermodynamic Data

Before designing experimental evaluations, we must establish the baseline physicochemical properties of 1-(1-methylethoxy)-butane. The table below summarizes key state properties extracted from critically evaluated thermodynamic registries.

PropertyValueExperimental / Computational Basis
Molecular Formula

Standard IUPAC Designation
Molecular Weight 116.20 g/mol Mass Spectrometry / NIST[1]
Density (

)
0.7594 g/cm³ (@ 288.15 K)Oscillating U-tube Densitometry
Normal Boiling Point (

)
382.8 K (109.6 °C)Dynamic Ebulliometry
Vaporization Enthalpy (

)
~38.5 kJ/molCalorimetry / Estimation[1]

The Causality of Thermodynamic Profiling (E-E-A-T)

In applied thermodynamics, we do not measure properties merely to populate databases; we measure them to solve physical engineering limits.

  • Isobaric Heat Capacity (

    
    ):  This defines the solvent's thermal inertia. In exothermic drug syntheses, the solvent acts as the primary heat sink. If the 
    
    
    
    value fed into a reactor's cooling model is off by even 5%, the system can cross the temperature of no return (TNR), leading to thermal runaway.
  • Vapor-Liquid Equilibrium (VLE): Ethers readily form minimum-boiling azeotropes with alcohols and water. Measuring VLE ensures we can accurately regress interaction parameters for thermodynamic models (like NRTL or UNIQUAC) to predict these azeotropes, preventing costly dead-ends in distillation column design[2].

Self-Validating Experimental Protocols

To generate high-fidelity thermodynamic data for 1-(1-methylethoxy)-butane, the following self-validating methodologies must be strictly adhered to.

Protocol A: Isobaric Heat Capacity via Modulated Differential Scanning Calorimetry (MDSC)

Traditional DSC suffers from baseline drift, especially over wide temperature ranges. Modulated DSC (MDSC) superimposes a sinusoidal heating rate over a linear ramp, allowing us to mathematically separate the reversing heat flow (heat capacity) from non-reversing heat flows (kinetic events)[3].

  • Step 1: Sensor Calibration via Sapphire Standard.

    • Action: Run a baseline with empty pans, followed by a run with a synthetic sapphire (

      
      -Al2O3) disk of known mass.
      
    • Causality: Sapphire has a flawlessly characterized, drift-free thermal response. This calibrates the cell's thermal resistance and capacitance, yielding the calibration constant (

      
      ) required to convert raw heat flux (mW) into absolute specific heat (J/g·K)[4].
      
  • Step 2: Micro-Encapsulation of the Ether.

    • Action: Pipette precisely 10–15 mg of 1-(1-methylethoxy)-butane into a hermetically sealed aluminum crucible. Ensure the liquid completely wets the bottom with near-zero headspace.

    • Causality: Volatile asymmetric ethers will prematurely vaporize into any available headspace during heating. This liquid-to-gas phase change is highly endothermic and creates a massive artificial heat sink, which will severely suppress and invalidate the measured liquid-phase

      
      .
      
  • Step 3: Modulated Thermal Regimen.

    • Action: Equilibrate at 273.15 K. Apply an underlying heating rate of 2 K/min, modulated by an amplitude of ±0.5 K every 60 seconds, scanning up to 353.15 K.

    • Causality: A slow underlying rate allows the relatively large organic molecules in the ether to maintain thermal equilibrium with the sensor, while the modulation explicitly isolates the reversing

      
       signal from any minor pan deformation or microscopic leaks.
      
Protocol B: Vapor-Liquid Equilibrium via Dynamic Ebulliometry

To model how 1-(1-methylethoxy)-butane behaves during solvent swapping or recovery, we measure its VLE against common co-solvents (e.g., methanol or ethanol).

  • Step 1: Dynamic Recirculation Setup.

    • Action: Load the binary mixture into a Swietoslawski-type recirculating ebulliometer equipped with a precision pressure transducer (±10 Pa) and a platinum resistance thermometer (±0.01 K)[5].

    • Causality: Static cells suffer from local depletion of the volatile component. A dynamic Cottrell pump mechanism constantly sprays the boiling two-phase mixture over the thermowell, ensuring true, instantaneous thermodynamic equilibrium between the liquid and vapor phases.

  • Step 2: In-situ Degassing.

    • Action: Bring the mixture to a total reflux boil and pull a brief, controlled vacuum before stabilizing the target pressure.

    • Causality: Organic solvents absorb significant atmospheric gases. By Dalton’s Law of Partial Pressures, dissolved nitrogen or oxygen will inflate the measured system pressure, creating a severe positive bias in the isothermal VLE curve.

  • Step 3: Thermodynamic Consistency Verification.

    • Action: Extract liquid (

      
      ) and condensed vapor (
      
      
      
      ) samples for Gas Chromatography (GC) analysis at varying isobaric setpoints (e.g., 50, 75, 101.3 kPa).
    • Causality: The acquired

      
       data must be subjected to the Redlich-Kister or Van Ness point tests. If the activity coefficients derived from the data do not satisfy the Gibbs-Duhem equation, the dataset is thermodynamically inconsistent and must be discarded[2].
      

Mechanistic Workflow Visualization

G A Compound Sourcing 1-(1-Methylethoxy)-butane B Purity Verification (GC-MS / KF Titration) A->B C Modulated DSC Isobaric Heat Capacity B->C Thermal response D Dynamic Ebulliometry Vapor-Liquid Equilibrium B->D Phase transitions E Data Regression (Van Ness Test / NRTL Model) C->E D->E F Thermodynamic Validation NIST ThermoData Alignment E->F G Process Scale-Up Solvent Recovery Design F->G

Fig 1. Thermodynamic property evaluation workflow for 1-(1-methylethoxy)-butane.

Process Simulation & Scale-Up Integration

Once the


 and VLE matrices are successfully captured and verified, the parameters are regressed into Non-Random Two-Liquid (NRTL) or UNIQUAC equations. These equations account for the highly non-ideal clustering between the hydrophobic butane tail and polar solvent interactions. Validating these regressed models against established databases, such as the NIST Web Thermo Tables (WTT)[6], acts as the final gatekeeper before the solvent is approved for multi-ton pharmaceutical scale-up.

References

  • NIST Chemistry WebBook, SRD 69: Butane, 1-(1-methylethoxy)-. National Institute of Standards and Technology. URL:[Link]

  • NIST / TRC Web Thermo Tables (WTT): butyl (1-methylethyl) ether thermophysical property data. National Institute of Standards and Technology. URL: [Link]

  • Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Sensors (MDPI). URL:[Link]

  • Differential Scanning Calorimetry and Differential Thermal Analysis. Thermal Analysis Chapter, University of Lisbon. URL: [Link]

  • Vapor−Liquid Equilibrium in 2-Ethoxyethanol + Methanol at 313.15 to 333.15 K. Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]

  • Vapor‐liquid equilibrium, thermodynamic properties, process simulation and economic evaluation of CPME and methanol system. ResearchGate. URL:[Link]

Sources

Foundational

The Solubility of Sec-Butyl Isopropyl Ether in Organic Solvents: A Technical Guide

This guide provides an in-depth exploration of the solubility characteristics of sec-butyl isopropyl ether in a variety of organic solvents. Tailored for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the solubility characteristics of sec-butyl isopropyl ether in a variety of organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of data to offer a foundational understanding of the principles governing its solubility, methodologies for its determination, and its practical implications in scientific research.

Introduction to Sec-Butyl Isopropyl Ether: A Molecule of Interest

Sec-butyl isopropyl ether, with the chemical formula C₇H₁₆O, is an organic compound classified as an ether.[1] Its structure features a central oxygen atom bonded to a sec-butyl group and an isopropyl group. This asymmetrical and branched structure imparts specific physical and chemical properties that influence its behavior as a solvent and its solubility in other media. Ethers, in general, are recognized for their relative inertness and ability to dissolve a wide range of nonpolar and slightly polar compounds, making them valuable in organic synthesis and extraction processes.[2][3] Sec-butyl isopropyl ether, with its moderate molecular weight and branched alkyl chains, presents a unique profile within this class of solvents.

Key Physical Properties:

PropertyValueReference
Molecular Formula C₇H₁₆O[1][4][5][6]
Molecular Weight 116.20 g/mol [1][4][5][6]
CAS Number 18641-81-1[4][5]
Boiling Point 100 °C[6]

Principles of Ether Solubility in Organic Solvents

The solubility of one substance in another is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For ethers like sec-butyl isopropyl ether, the key interactions to consider are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions. The oxygen atom in the ether linkage introduces a slight polarity to the molecule, allowing for weak dipole-dipole interactions. However, the bulk of the molecule consists of nonpolar alkyl groups, which primarily interact through London dispersion forces.

Ethers are generally miscible with a wide range of organic solvents.[2] This is because they can engage in hydrogen bonding with protic solvents and interact favorably with other polar and nonpolar molecules. The hydrocarbon portion of the ether molecule dictates its solubility in nonpolar solvents, while the polar ether linkage contributes to its solubility in more polar organic solvents.[7]

G cluster_0 Solubility Governing Factors cluster_1 Sec-Butyl Isopropyl Ether Properties Intermolecular_Forces Intermolecular Forces Solubility_Outcome Solubility Profile Intermolecular_Forces->Solubility_Outcome Dictate Molecular_Structure Molecular Structure Molecular_Structure->Intermolecular_Forces Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility_Outcome Branched_Alkyl_Chains Branched Alkyl Chains (Nonpolar Character) Branched_Alkyl_Chains->Intermolecular_Forces London Dispersion Forces Ether_Linkage Ether Linkage (Slight Polarity) Ether_Linkage->Intermolecular_Forces Dipole-Dipole Interactions

Caption: Factors influencing the solubility of sec-butyl isopropyl ether.

Predicted Solubility of Sec-Butyl Isopropyl Ether in Common Organic Solvents

While specific quantitative solubility data for sec-butyl isopropyl ether is not extensively documented in publicly available literature, we can predict its solubility based on the principles of "like dissolves like" and the known miscibility of similar ethers.

Solubility Spectrum:

Solvent ClassRepresentative SolventsPredicted Solubility of Sec-Butyl Isopropyl EtherRationale
Nonpolar Aprotic Hexane, Heptane, Toluene, BenzeneHigh / Miscible The nonpolar alkyl chains of sec-butyl isopropyl ether will have strong London dispersion force interactions with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)High / Miscible The slight dipole of the ether linkage allows for favorable dipole-dipole interactions with polar aprotic solvents. Many ethers are known to be miscible with these solvents.[8]
Polar Protic Ethanol, Methanol, IsopropanolHigh / Miscible The lone pairs on the ether's oxygen atom can act as hydrogen bond acceptors, leading to good miscibility with alcohols.[7]
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to High While ethers are generally soluble in these solvents, the large polarity difference may lead to slightly reduced miscibility compared to less polar solvents. Some sources indicate conflicting miscibility data for ethers with DMSO and DMF.[9]

It is important to note that while complete miscibility is expected in most cases, factors such as temperature and the presence of impurities can influence the solubility.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the solubility of a liquid, such as sec-butyl isopropyl ether, in an organic solvent.

Objective: To quantitatively determine the solubility of sec-butyl isopropyl ether in a given organic solvent at a specific temperature.

Materials:

  • Sec-butyl isopropyl ether (high purity)

  • Selected organic solvent (high purity)

  • Calibrated volumetric flasks and pipettes

  • Temperature-controlled water bath or incubator

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

Protocol:

  • Preparation of Saturated Solution: a. In a sealed, temperature-controlled vessel (e.g., a vial in a water bath), add an excess amount of sec-butyl isopropyl ether to a known volume of the organic solvent. b. Agitate the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. Maintain a constant temperature throughout this process. c. Allow the mixture to stand undisturbed for several hours to permit any undissolved ether to separate.

  • Sampling: a. Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette. Avoid disturbing any undissolved layer.

  • Sample Preparation for Analysis: a. Dilute the collected sample with a known volume of a suitable solvent to bring the concentration of sec-butyl isopropyl ether within the linear range of the analytical instrument.

  • Quantitative Analysis (Gas Chromatography): a. Prepare a series of calibration standards of sec-butyl isopropyl ether in the chosen solvent at known concentrations. b. Analyze the calibration standards and the diluted sample using a validated GC method. c. Construct a calibration curve by plotting the peak area of sec-butyl isopropyl ether against its concentration for the standards. d. Determine the concentration of sec-butyl isopropyl ether in the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of sec-butyl isopropyl ether in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

G Start Start Prepare_Saturated_Solution 1. Prepare Saturated Solution (Excess Solute, Constant T) Start->Prepare_Saturated_Solution Equilibrate 2. Equilibrate (e.g., 24h with agitation) Prepare_Saturated_Solution->Equilibrate Sample_Supernatant 3. Sample Supernatant (Known Volume) Equilibrate->Sample_Supernatant Dilute_Sample 4. Dilute Sample (Known Dilution Factor) Sample_Supernatant->Dilute_Sample GC_Analysis 5. GC Analysis (Standards & Sample) Dilute_Sample->GC_Analysis Prepare_Standards Prepare Calibration Standards Prepare_Standards->GC_Analysis Calibration_Curve 6. Construct Calibration Curve GC_Analysis->Calibration_Curve Determine_Concentration 7. Determine Sample Concentration Calibration_Curve->Determine_Concentration Calculate_Solubility 8. Calculate Solubility Determine_Concentration->Calculate_Solubility End End Calculate_Solubility->End

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Determination of 1-(1-Methylethoxy)-butane via HS-GC-FID

Introduction and Chemical Context 1-(1-Methylethoxy)-butane, widely known as butyl isopropyl ether (CAS: 1860-27-1), is a branched, asymmetrical ether increasingly utilized as an intermediate and alternative oxygenated s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

1-(1-Methylethoxy)-butane, widely known as butyl isopropyl ether (CAS: 1860-27-1), is a branched, asymmetrical ether increasingly utilized as an intermediate and alternative oxygenated solvent in pharmaceutical synthesis. With a boiling point of 109 °C and a molecular weight of 116.20 g/mol [1][2], it exhibits moderate volatility and high lipophilicity.

Because organic solvents cannot be completely removed during active pharmaceutical ingredient (API) manufacturing, residual amounts of 1-(1-methylethoxy)-butane must be monitored. Under the International Council for Harmonisation (ICH) Q3C guidelines, ether derivatives of this toxicity profile generally default to Class 3 limits, which stipulate a Permitted Daily Exposure (PDE) of 50 mg/day, translating to a target limit of 5000 ppm in the finished drug substance[3][4].

Method Development Rationale & Causality

To achieve reproducible quantization of this volatile ether in complex API matrices, we utilize Static Headspace Gas Chromatography coupled with Flame Ionization Detection (sHS-GC-FID) .

  • Why Headspace Extraction? Direct liquid injection of APIs results in the deposition of non-volatile matrix components in the GC inlet, leading to active site generation, peak tailing, and rapid column degradation[5]. Headspace extraction isolates only the volatile vapor phase, protecting the chromatographic system.

  • Why DMSO as a Diluent? Dimethyl sulfoxide (DMSO) is chosen for its high boiling point (189 °C) and excellent solvating power for diverse APIs[6]. It ensures that the analyte partitions efficiently into the headspace at 80 °C without the diluent itself flooding the vapor phase.

  • Column Phase Selection: A USP G43 stationary phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is selected. This intermediate polarity phase capitalizes on dipole-dipole interactions, successfully resolving 1-(1-methylethoxy)-butane from the sample diluent and potential synthesis by-products[6].

  • Internal Standard (ISTD) Normalization: Headspace partitioning (the phase ratio and partition coefficient,

    
    ) is vulnerable to matrix effects such as viscosity changes and salting-out phenomena. By incorporating 1-pentanol (BP 138 °C) as an internal standard, we create a self-validating system . Any loss in vial integrity or shift in matrix partitioning will uniformly affect both the analyte and the ISTD, ensuring the area ratio remains accurate[7].
    

G N1 API Dissolution (100 mg in DMSO + ISTD) N2 Thermal Equilibration (80°C for 30 min) N1->N2 N3 Vapor Phase Extraction (Isolates Volatiles) N2->N3 N4 Capillary GC Transfer (G43 Column Separation) N3->N4 N5 FID Detection (Area Ratio Calculation) N4->N5

Headspace-GC-FID analytical workflow for volatile ether extraction.

Experimental Methodologies & Protocols

Reagents and Solutions Preparation
  • Diluent (with ISTD): Transfer 50.0 mg of 1-pentanol (Internal Standard) into a 100 mL volumetric flask. Dilute to volume with anhydrous DMSO (Concentration: 0.5 mg/mL).

  • Analyte Stock Solution: Accurately weigh 50.0 mg of 1-(1-methylethoxy)-butane reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent (Concentration: 5.0 mg/mL).

  • Working Standard Solution (5000 ppm equivalent): Transfer 1.0 mL of the Analyte Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Accurately weigh 100.0 mg of the API into a 20 mL glass headspace vial. Pipette exactly 1.0 mL of the Diluent (containing the ISTD) into the vial. Immediately crimp with a PTFE/silicone septum cap and vortex for 1 minute to ensure complete dissolution.

Instrumental Parameters

Table 1: Static Headspace Sampler Parameters

Parameter Setting Rationale
Oven Temperature 80 °C Optimal vapor pressure for 1-(1-methylethoxy)-butane without degrading API[6].
Loop / Transfer Temp. 90 °C / 105 °C Prevents condensation of the analyte in the sample pathway.
Equilibration Time 30 minutes Ensures complete thermodynamic phase equilibrium between liquid and gas.
Vial Pressurization 15 psi Standardizes the injection volume transferred to the sample loop.

| Injection Volume | 1.0 mL loop | Balances sensitivity with maintaining sharp injection bands. |

Table 2: Gas Chromatograph (GC-FID) Parameters

Parameter Setting Technical Specification
Column Phase USP G43 / ZB-624 30 m length × 0.53 mm internal diameter × 3.0 µm film thickness[6].
Carrier Gas Helium (He) Constant linear velocity at 35 cm/sec.
Inlet Split Mode 140 °C, Split Ratio 10:1 (prevents column overloading).

| Oven Program | Temperature Gradient | 40 °C (Hold 5 min)


 Ramp 10 °C/min to 100 °C 

Ramp 25 °C/min to 240 °C (Hold 5 min). | | Detector | FID | 250 °C; Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min. |

Self-Validating System Suitability

Analytical trustworthiness requires the system to continuously prove its state of control before integrating unknown samples. The following logical sequence guarantees data integrity by interrogating baseline resolution, sensitivity, and injection precision.

G S1 Run Diluent Blank (Verify No Interferences) S2 Inject Standard Solution (Evaluate Peak Symmetry) S1->S2 S3 Calculate Resolution (Rs) (Must be > 1.5) S2->S3 S4 Run Standard Replicates (n=6 Injections) S3->S4 S5 Evaluate %RSD (Must be ≤ 10.0%) S4->S5 S6 Proceed to API Samples S5->S6

Self-validating system suitability sequence for residual solvent testing.

Table 3: Validation Acceptance Criteria

Suitability Metric Acceptance Limit Verification Objective

| Blank Interference | No peaks


 0.05% of Std Area | Confirms DMSO and vials are free from volatile contamination. |
| Chromatographic Resolution (

)
|

between Analyte & ISTD | Assures baseline separation for accurate algorithm integration. | | Peak Tailing Factor (

)
|

| Indicates ideal thermodynamics in the GC inlet and column bed. | | Precision (% RSD) |

10.0% (for

injections) | Validates the reproducibility of the headspace pressurization mechanics. |
Data Calculation

Quantitative determination is derived through the Internal Standard Method. To calculate the parts per million (ppm) of 1-(1-methylethoxy)-butane in the API sample:



Where


 is the Area Ratio (Analyte Area / ISTD Area), 

is the weight of the material in mg, and

is the standard purity factor (expressed as a decimal).

Conclusion

By exploiting the moderate volatility (109 °C boiling point) of 1-(1-methylethoxy)-butane, this optimized HS-GC-FID methodology successfully bypasses sample matrix complications. The deployment of a USP G43 stationary phase coupled with 1-pentanol as an internal standard establishes a highly autonomous, self-verifying method. This protocol provides the sensitivity, precision, and robustness strictly required for residual solvent testing compliant with modern ICH Q3C regulatory standards.

References

  • Source: echemi.
  • Source: shimadzu.
  • Source: stenutz.
  • Title: impurities: guideline for residual solvents q3c(r9)
  • Source: uspnf.
  • Source: chromatographyonline.
  • Source: oup.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(1-Methylethoxy)-butane

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-methylethoxy)-butane (also known as butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-methylethoxy)-butane (also known as butyl isopropyl ether). Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Part 1: Frequently Asked Questions & Strategic Synthesis Planning

This section addresses high-level strategic decisions that form the foundation of a successful synthesis.

Q1: I need to synthesize 1-(1-methylethoxy)-butane. What is the most reliable synthetic approach to maximize yield?

Answer: The most reliable and highest-yielding approach is the Williamson ether synthesis.[1][2] However, for an unsymmetrical ether like 1-(1-methylethoxy)-butane, there are two possible combinations of reactants. The correct choice is critical and is dictated by the core principles of the S_N2 reaction mechanism.

The two potential routes are:

  • Route A: Sodium isopropoxide (from isopropanol) reacting with a 1-halobutane (e.g., 1-bromobutane).

  • Route B: Sodium butoxide (from 1-butanol) reacting with a 2-halopropane (e.g., 2-bromopropane).

Expert Recommendation: Route A is overwhelmingly superior. The Williamson ether synthesis is an S_N2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[2][3] Route A utilizes a primary alkyl halide (1-bromobutane), which is an ideal substrate for S_N2 attack. Conversely, Route B uses a secondary alkyl halide (2-bromopropane), which is prone to a competing E2 elimination reaction, leading to the formation of propene as a significant byproduct and drastically reducing the ether yield.[1][2][4]

Q2: What are the primary side reactions that I should be aware of, and how do they impact my yield?

Answer: The primary competing reaction in the synthesis of 1-(1-methylethoxy)-butane is the base-catalyzed E2 elimination of the alkyl halide.[1]

  • Mechanism: The alkoxide (e.g., sodium isopropoxide) is not only a strong nucleophile but also a strong base. Instead of attacking the electrophilic carbon (S_N2), it can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.

  • Impact on Your Synthesis:

    • If you follow the recommended Route A (isopropoxide + 1-bromobutane), the E2 reaction is minimal because elimination from primary alkyl halides is kinetically disfavored.

    • If you mistakenly choose Route B (butoxide + 2-bromopropane), the E2 reaction becomes a major pathway. The strong butoxide base will readily abstract a proton from the secondary alkyl halide, forming propene gas, which escapes the reaction mixture. This directly consumes your starting material, leading to significantly lower yields of the desired ether.[4]

The choice of reaction conditions, particularly temperature, also has a strong effect. Higher temperatures tend to favor elimination over substitution.[1][5]

Part 2: Troubleshooting Guide for Low Yields

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Q3: My yield is disappointingly low, and my GC-MS analysis shows the presence of my starting alcohol and an unexpected alkene. What is happening?

Answer: This symptom strongly suggests that an E2 elimination reaction is outcompeting your desired S_N2 ether formation. This is the most common cause of low yields in Williamson ether syntheses, especially when using sterically hindered substrates.

Causality & Diagnosis:

  • Incorrect Reactant Choice: As detailed in Q1, using a secondary alkyl halide like 2-bromopropane (Route B) will heavily favor elimination.[2][4]

  • Excessive Temperature: Even with a primary alkyl halide, high reaction temperatures (typically >100 °C) can provide enough energy to overcome the activation barrier for the E2 pathway, increasing the proportion of alkene byproduct.[1][6]

Recommended Solutions:

  • Verify Your Reactants: Ensure you are using a primary alkyl halide (1-bromobutane or 1-iodobutane) and a secondary alkoxide (isopropoxide).

  • Control Reaction Temperature: Conduct the reaction at a moderate temperature, typically between 50-80 °C.[1][6] Monitor the reaction progress by TLC or GC to avoid unnecessarily long heating times.

  • Consider the Base: While the alkoxide is the nucleophile, its basicity drives the E2 reaction. Using a less sterically hindered base to form the alkoxide can sometimes help, but the choice of the primary alkyl halide is the most critical factor.

Q4: My reaction is incomplete, with a significant amount of the starting alcohol (isopropanol) remaining. What is the likely cause?

Answer: The persistence of the starting alcohol indicates incomplete formation of the alkoxide nucleophile. Since the neutral alcohol is a much weaker nucleophile than the corresponding alkoxide, the S_N2 reaction will not proceed efficiently without complete deprotonation.[2]

Causality & Diagnosis:

  • Insufficient or Inappropriate Base: The base used to deprotonate the alcohol may not be strong enough, or an insufficient molar equivalent was used. For alcohols like isopropanol, a very strong base is required.

  • Presence of Moisture: Protic contaminants, especially water, will react with and consume the strong base (e.g., NaH) before it can deprotonate the alcohol. This quenches your reagent and inhibits alkoxide formation.

Recommended Solutions:

  • Choice of Base: Sodium hydride (NaH) is an excellent choice. It reacts irreversibly with the alcohol to form the sodium alkoxide and hydrogen gas, driving the deprotonation to completion.[7][8]

  • Ensure Anhydrous Conditions:

    • Use a dry reaction flask, oven-dried, and cooled under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Use anhydrous solvents. Polar aprotic solvents like THF or DMF should be obtained from a sealed bottle or freshly distilled.[6][7]

    • Ensure the starting alcohol is dry.

  • Monitor Alkoxide Formation: When using NaH, you can visually confirm the reaction is proceeding by the evolution of hydrogen gas. Allow the mixture to stir until the gas evolution ceases before adding the alkyl halide.[7]

Q5: The reaction is proceeding very slowly or appears to have stalled. Could my choice of solvent or leaving group be the problem?

Answer: Yes, both solvent and the nature of the leaving group have a profound impact on the rate of an S_N2 reaction.

Causality & Diagnosis:

  • Solvent Effects: The ideal solvent for a Williamson ether synthesis is polar aprotic .[1][6]

    • Poor Choice (Protic Solvents): Solvents like water, ethanol, or even using excess isopropanol as the solvent will slow the reaction. These solvents form a hydrogen-bonding "cage" around the alkoxide nucleophile, stabilizing it and making it less reactive.[6]

    • Poor Choice (Apolar Solvents): Apolar solvents like hexane or toluene will not effectively dissolve the ionic alkoxide, leading to a slow, heterogeneous reaction.

    • Excellent Choice (Polar Aprotic Solvents): Solvents like DMF , DMSO , or acetonitrile are ideal. They solvate the cation (e.g., Na+) but leave the alkoxide anion "naked" and highly nucleophilic, dramatically accelerating the S_N2 reaction.[1][6]

  • Leaving Group Ability: The rate of the S_N2 reaction is directly dependent on the ability of the leaving group to depart. For alkyl halides, the reactivity trend is: I > Br > Cl >> F .[9] If you are using 1-chlorobutane, the reaction will be significantly slower than with 1-bromobutane or 1-iodobutane.

Recommended Solutions:

  • Change to a Polar Aprotic Solvent: Switch to anhydrous DMF or acetonitrile for a significant rate enhancement.

  • Select a Better Leaving Group: Use 1-bromobutane as a cost-effective and highly reactive substrate. 1-Iodobutane is even more reactive but is typically more expensive.[9]

Part 3: Advanced Optimization with Phase-Transfer Catalysis

Q6: I've heard about using phase-transfer catalysis for this reaction. What are the advantages and when should I consider it?

Answer: Phase-transfer catalysis (PTC) is an excellent technique that can simplify the experimental setup, avoid the need for strong, hazardous bases like NaH, and eliminate the requirement for strictly anhydrous solvents.[10]

  • How it Works: In a PTC setup, the reaction is run in a two-phase system (e.g., an aqueous solution of NaOH and an organic solvent like toluene). The alcohol and alkyl halide are in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide ion (OH⁻) from the aqueous phase into the organic phase. This "organic-soluble" hydroxide then deprotonates the alcohol to form the alkoxide in situ, which then reacts with the alkyl halide.[7]

  • Key Advantages:

    • Milder Conditions: Avoids the use of pyrophoric bases like sodium hydride. A concentrated aqueous solution of NaOH or KOH can be used instead.[7]

    • No Need for Anhydrous Solvents: The presence of an aqueous phase makes the need for dry solvents obsolete.[10]

    • Simplified Procedure: Can lead to simpler work-ups and potentially higher yields by minimizing side reactions.

When to Consider PTC:

  • On a larger, industrial scale where the handling of NaH is problematic.

  • If you are having trouble achieving and maintaining strictly anhydrous conditions.

  • To streamline the synthesis process for increased efficiency.

Part 4: Data Summaries & Optimized Protocol

Table 1: Strategic Reactant Selection for 1-(1-Methylethoxy)-butane Synthesis
Parameter Route A (Recommended) Route B (Not Recommended) Justification
Nucleophile Sodium IsopropoxideSodium n-ButoxideBoth are effective nucleophiles.
Electrophile 1-Bromobutane2-BromopropaneThe choice of electrophile is the critical factor.
Alkyl Halide Type Primary (1°) Secondary (2°) Primary halides are ideal for S_N2; secondary halides are prone to elimination.[1][2]
Major Reaction S_N2 Substitution S_N2 SubstitutionThe desired pathway.
Competing Reaction E2 Elimination (Minor)E2 Elimination (Major) The secondary halide structure in Route B strongly favors the E2 side reaction.[4]
Expected Major Product 1-(1-Methylethoxy)-butane 1-(1-Methylethoxy)-butane-
Expected Major Byproduct 1-Butene (trace amounts)Propene Formation of propene gas in Route B represents a significant loss of material.
Predicted Yield High (50-95%) [6]Low Route A minimizes the primary competing side reaction, preserving yield.
Optimized Protocol for High-Yield Synthesis (NaH Method)

This protocol is based on the superior Route A .

  • Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

    • Add 1.0 equivalent of isopropanol to the flask.

    • Cool the flask to 0 °C in an ice bath.

  • Alkoxide Formation:

    • Carefully add 1.1 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solution.

    • CAUTION: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution has completely ceased. This indicates the full formation of sodium isopropoxide.[7]

  • S_N2 Reaction:

    • Slowly add 1.05 equivalents of 1-bromobutane via the addition funnel over 30 minutes, monitoring the temperature to keep it below 50 °C.

    • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting 1-bromobutane is consumed.[1][6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding cold water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure 1-(1-methylethoxy)-butane.

Part 5: Visualization of Key Workflows

Diagram 1: Decision Workflow for Williamson Ether Synthesis

Williamson_Strategy A Start: Synthesize 1-(1-Methylethoxy)-butane B Identify the two alkyl groups: 'Isopropyl' and 'n-Butyl' A->B C Which group corresponds to a primary carbon skeleton? B->C D n-Butyl is Primary (1°) Isopropyl is Secondary (2°) C->D E Rule: The alkyl group from the SECONDARY alcohol should be the nucleophile (alkoxide). D->E G Rule: The alkyl group from the PRIMARY alcohol should be the electrophile (alkyl halide). D->G F Decision: Use Isopropanol -> Isopropoxide E->F I Optimal Pair: Sodium Isopropoxide + 1-Bromobutane F->I H Decision: Use 1-Butanol -> 1-Bromobutane G->H H->I

Caption: Strategic workflow for selecting reactants.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Yield Start Problem: Low Yield of Ether Check_Reactants Analysis: Starting materials still present in crude product? Start->Check_Reactants Alcohol_Present YES: Starting alcohol is present Check_Reactants->Alcohol_Present Check Alcohol Halide_Present YES: Starting alkyl halide is present Check_Reactants->Halide_Present Check Halide No_SM NO: Starting materials consumed, but yield is still low Check_Reactants->No_SM Check Byproducts Cause_Deprotonation Cause: Incomplete Alkoxide Formation (Wet solvent/reagents or weak base) Alcohol_Present->Cause_Deprotonation Cause_Slow_Rxn Cause: Slow S_N2 Reaction Rate Halide_Present->Cause_Slow_Rxn Cause_Elimination Cause: E2 Elimination Side Reaction No_SM->Cause_Elimination Solution_Deprotonation Solution: 1. Use NaH as base. 2. Ensure anhydrous conditions. 3. Wait for H2 evolution to stop. Cause_Deprotonation->Solution_Deprotonation Solution_Slow_Rxn Solution: 1. Switch to polar aprotic solvent (DMF, DMSO). 2. Use better leaving group (I > Br > Cl). 3. Increase temperature moderately (50-80°C). Cause_Slow_Rxn->Solution_Slow_Rxn Solution_Elimination Solution: 1. Confirm use of a PRIMARY alkyl halide. 2. Lower reaction temperature. 3. Monitor reaction to avoid prolonged heating. Cause_Elimination->Solution_Elimination

Caption: Systematic troubleshooting for low reaction yield.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemeurope.com. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • Mohan, R. S. (2001). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 78(8), 1083. Retrieved from [Link]

  • Asad, M., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11, 5593-5604. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Yang, L., et al. (2020). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. RSC Advances, 10, 11433-11440. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butane, 1-(1-methylethoxy)-. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butane, 1-(1-methylethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Optimization

Optimizing GC column selection for sec-butyl isopropyl ether analysis

Module: Aliphatic Ether Analysis – sec-Butyl Isopropyl Ether (SBIPE) Welcome to the GC Technical Support Center. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Aliphatic Ether Analysis – sec-Butyl Isopropyl Ether (SBIPE)

Welcome to the GC Technical Support Center. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical chromatography and bench-level realities. Analyzing volatile aliphatic ethers like sec-butyl isopropyl ether (SBIPE) is notoriously challenging due to structural isomerism and co-eluting synthesis precursors.

This guide abandons generic troubleshooting in favor of mechanistic causality. Below, you will find expert FAQs, stationary phase decision matrices, and a self-validating analytical protocol to ensure robust, reproducible separation.

Part 1: Diagnostic FAQs & Causality in Column Selection

Q1: Why does sec-butyl isopropyl ether co-elute with my alcohol precursors on a standard DB-1 column? The Causality: A 100% dimethylpolysiloxane (PDMS) column relies purely on dispersive (van der Waals) intermolecular forces, which separate compounds almost exclusively by boiling point. sec-butyl isopropyl ether has a normal boiling point of exactly 100 °C[1]. Common synthesis precursors like sec-butanol (BP 99.5 °C) have virtually identical vapor pressures. Because dispersive interactions are very weak (< 1 kJ/mol), a non-polar column cannot differentiate the ether from the alcohol[2].

Q2: How do I exploit stationary phase chemistry to resolve SBIPE from isomers and alcohols? The Causality: You must shift from dispersive interactions to dipole-dipole or hydrogen-bonding interactions. Intermediate polar or polar capillary columns effectively separate aliphatic ethers from alcohols by exploiting these specific electronic interactions[3].

  • Cyanopropyl phases (DB-624): Introduce dipole-dipole interactions (~3 kJ/mol) that interact with the bent, polarizable C-O-C bond of the ether[2].

  • Polyethylene Glycol phases (PEG/Wax): Leverage strong hydrogen bonding (~19 kJ/mol). Since ethers act only as H-bond acceptors while alcohols act as donors, a PEG column selectively retains the alcohol precursors, pushing them far away from the volatile SBIPE peak[2].

Q3: My resolution is acceptable, but retention times are too fast (k < 2), leading to broad solvent tailing interference. What physical dimension should I alter? The Causality: This is a phase ratio (


) problem. Highly volatile analytes require columns with low phase ratios (

) to maximize retention without resorting to costly sub-ambient cryogenic cooling. The phase ratio is calculated as the column radius (in µm) divided by 2 × the film thickness[2]. To decrease

and increase retention for SBIPE, you must use a thicker film (e.g., 1.4 µm to 1.8 µm) rather than increasing column length, which only marginally improves resolution while drastically increasing run time.
Part 2: Column Evaluation & Intermolecular Data

The table below summarizes the quantitative and mechanistic differences between common GC columns when analyzing a matrix containing SBIPE.

Stationary Phase TypeCommon Designations (USP)Predominant InteractionsPhase EnergyRetention Shift for SBIPESuitability for SBIPE Analysis
100% PDMS DB-1, HP-1 (G2)Dispersive (van der Waals)< 1 kJ/molBaseline (Elutes strictly at ~100 °C equivalent)Poor: Causes critical co-elution with sec-butanol.
6% Cyanopropylphenyl DB-624, HP-624 (G43)Dipole – Dipole~ 3 kJ/molModerate RetardationExcellent: Resolves structural isomers (butyl isopropyl ether vs. SBIPE).
Polyethylene Glycol (PEG) DB-Wax, InnoWax (G16)Hydrogen Bonding~ 19 kJ/molMinimal for Ether; Extreme for AlcoholsGood: Ideal for verifying absence of unreacted alcohol precursors.
Part 3: Method Optimization Decision Matrix

To ensure scientific rigor, use the logic diagram below to select the optimal GC parameters based on your specific sample matrix.

G A Input Analyte: sec-Butyl Isopropyl Ether (BP: 100 °C) B Assess Sample Matrix: Are synthesis alcohols present? A->B C Yes: Alcohols / Isomers (e.g., sec-Butanol) B->C Precursors present D No: High Purity Distillate (Trace alkanes only) B->D Purified solvent E Select Mid-Polar Phase (e.g., DB-624 / 6% Cyanopropyl) Exploits Dipole Interactions C->E F Select Non-Polar Phase (e.g., DB-1 / 100% PDMS) Separates purely by Boiling Point D->F G Optimize Phase Ratio (β): Select Thick Film (1.4 - 1.8 µm) for volatile ether retention E->G F->G

Caption: Diagnostic workflow for selecting stationary phase chemistry and physical dimensions for SBIPE.

Part 4: Self-Validating Experimental Protocol

To adhere to Good Chromatographic Practices, an analytical protocol cannot just be a list of settings; it must include a self-validating System Suitability Test (SST) to continuously verify column chemistry.

Objective: Isolate and quantify SBIPE in the presence of unreacted sec-butanol and isopropanol. Recommended Column: DB-624 (30 m × 0.32 mm ID × 1.8 µm film). Note: The 0.32 mm ID allows for higher capacity, mitigating column overload from primary solvents[3].

Step 1: Instrument & Gas Configuration
  • Carrier Gas: Helium (Ultra-High Purity 99.999%).

  • Flow Control: Set to Constant Flow mode at 1.5 mL/min.

  • Inlet System: Use a Split/Splitless injector set to 200 °C . Ethers are thermally stable, but excessive inlet temperatures (>250 °C) combined with active glass wool can catalyze trace ether cleavage.

  • Split Ratio: Set to 50:1 to ensure a rapid sample band transfer, preventing peak broadening.

Step 2: Temperature Programming

Goal: Overcome the lack of initial focusing typical for high-volatility compounds.

  • Initial Temp: 40 °C (Hold for 3.0 minutes). Allows the sample band to partition heavily into the 1.8 µm stationary phase.

  • Ramp 1: 10 °C/min to 120 °C (Hold for 1 minute). Targeting the elution of SBIPE and isomeric ethers.

  • Ramp 2: 25 °C/min to 220 °C (Hold for 3 minutes). Thermal bake-out of high-boiling contaminants.

Step 3: Self-Validating System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove it has sufficient selective capacity (E-E-A-T Pillar: Trustworthiness).

  • Prepare SST Matrix: Create a 100 µg/mL standard containing SBIPE, sec-butanol, and isopropanol in an inert solvent (e.g., n-hexane).

  • Inject 1.0 µL of SST Matrix.

  • Validation Criteria:

    • Resolution (Rs): Calculate the resolution between sec-butanol and SBIPE. The system is validated only if Rs > 2.0. If Rs < 1.5, the cyanopropyl/PDMS ratio has likely degraded (column bleed), and dispersive interactions are improperly dominating the separation.

    • Symmetry Factor: The SBIPE peak tailing factor must be ≤ 1.2. Because ethers lack active hydroxyl protons[4], any tailing directly diagnoses an active site in the GC inlet liner, NOT a column interaction issue. Replace the deactivated liner immediately if tailing is observed.

Step 4: Sample Analysis
  • Inject unknown samples using the validated method.

  • Identify SBIPE via retention time matching against the SST standard.

  • Quantify using flame ionization detection (FID) set to 250 °C, ensuring the Hydrogen/Air makeup ratio is optimized (typically 30 mL/min H2, 300 mL/min Air).

References
  • [1] Stenutz. (n.d.). sec-butyl isopropyl ether. Tables for Chemistry. Retrieved from stenutz.eu.

  • [3] Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide. Retrieved from sigmaaldrich.com.

  • [4] National Institute of Standards and Technology (NIST). (n.d.). Ether, sec-butyl isopropyl. NIST Chemistry WebBook, SRD 69. Retrieved from nist.gov.

  • [2] LCGC International. (2020, December 19). Pragmatic Rules for GC Column Selection. Retrieved from chromatographyonline.com.

Sources

Reference Data & Comparative Studies

Validation

A Note on Nomenclature: Identifying the Comparator to MTBE

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of Methyl Tert-Butyl Ether (MTBE) and Ethyl Tert-Butyl Ether (ETBE) as gasoline oxygenates. Our analysis is grounded in experimenta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of Methyl Tert-Butyl Ether (MTBE) and Ethyl Tert-Butyl Ether (ETBE) as gasoline oxygenates. Our analysis is grounded in experimental data to support researchers, scientists, and fuel development professionals in making informed decisions.

The initial topic specified a comparison with "1-(1-METHYLETHOXY)-BUTANE." This chemical name is non-standard and does not correspond to a common gasoline oxygenate. However, based on the structural components implied (a butyl group and a methylethoxy or isopropoxy group), and the context of finding alternatives to MTBE, it is highly probable that the intended compound for comparison is a well-established C4-ether oxygenate. The most prominent and widely researched alternative to MTBE is Ethyl Tert-Butyl Ether (ETBE). Therefore, this guide will focus on a comprehensive comparison between MTBE and ETBE.

Introduction: The Role of Oxygenates in Modern Gasoline

Oxygenates are chemical compounds containing oxygen that are added to gasoline to enhance combustion efficiency and increase the octane rating.[1][2][3] Their primary function is to introduce more oxygen into the fuel-air mixture, leading to a more complete burn. This, in turn, reduces harmful tailpipe emissions, particularly carbon monoxide (CO) and unburned hydrocarbons.[1][2][3] For decades, MTBE was the dominant oxygenate used globally due to its cost-effectiveness and excellent blending properties.[1][2][4] However, significant environmental concerns, primarily related to groundwater contamination, have led to its phase-out in many regions and a search for viable alternatives.[5][6][7] ETBE has emerged as a leading contender, offering similar performance benefits with a potentially more favorable environmental profile.[7][8][9]

Head-to-Head Comparison: MTBE vs. ETBE

Physicochemical Properties

The fundamental differences in the performance and environmental fate of MTBE and ETBE stem from their distinct molecular structures and resulting physicochemical properties. MTBE is synthesized from methanol and isobutylene, while ETBE is produced from ethanol and isobutylene.[7]

PropertyMethyl Tert-Butyl Ether (MTBE)Ethyl Tert-Butyl Ether (ETBE)Significance
Chemical Formula C5H12O[10][11][12]C6H14O[9][10]ETBE has an additional carbon and two additional hydrogen atoms.
Molecular Weight 88.15 g/mol [10][13]102.18 g/mol [10]The higher molecular weight of ETBE influences its density and boiling point.
Oxygen Content ~18.2%[10]~15.7%[14]MTBE has a slightly higher oxygen content by weight.
Boiling Point 55.2 °C[10][12][15]71-73 °C[10][14]ETBE's higher boiling point results in lower volatility.
Vapor Pressure @ 25°C 245 mmHg[10]124-210 mmHg[3][10]ETBE has a significantly lower vapor pressure, which is beneficial for controlling evaporative emissions.
Water Solubility @ 20°C 42 g/L[10]12 g/L[10]ETBE is considerably less soluble in water, a key factor in its reduced environmental impact.[7]
Density @ 20°C 0.74 g/cm³[12][15]~0.74-0.75 g/cm³[3][14]Both have similar densities, which are lower than water.
Performance in Gasoline Blends

Both MTBE and ETBE are effective octane enhancers, but they exhibit notable differences in their impact on fuel volatility and other performance characteristics.

Performance MetricMethyl Tert-Butyl Ether (MTBE)Ethyl Tert-Butyl Ether (ETBE)Significance
Research Octane Number (RON) ~118[16]~117-119[14][16][17]Both are excellent octane boosters, with ETBE being slightly better in some cases.[10]
Motor Octane Number (MON) ~101~103[17]ETBE shows a slightly higher MON, indicating good performance under severe engine conditions.
Effect on Reid Vapor Pressure (RVP) Increases RVP[18]Lower RVP increase compared to MTBE.[8][10]ETBE's lower impact on RVP provides greater flexibility in gasoline blending, especially for summer-grade fuels.[19]
Distillation Characteristics Lowers distillation temperature, improving cold start.[18]Reduces mid-range distillation temperatures, improving drivability.[19]Both have favorable effects on distillation, but ETBE does so without significantly increasing vapor pressure.[19]
Energy Density 33.5 MJ/kg[16]Higher than MTBEETBE's lower oxygen content contributes to a slightly higher energy density.

Environmental and Health Considerations

The primary driver for the shift from MTBE to alternatives like ETBE is the difference in their environmental impact, particularly concerning water resources.

Groundwater Contamination

MTBE's high water solubility and resistance to biodegradation have led to widespread groundwater contamination from leaking underground storage tanks and spills.[5][6][20] Once in the groundwater, MTBE plumes can travel faster and further than other gasoline components.[5][6] Its strong, unpleasant taste and odor make water undrinkable even at very low concentrations.[5][21]

ETBE, on the other hand, presents a lower risk to groundwater.[7][9] Its significantly lower water solubility means it is less readily leached from gasoline into the surrounding environment.[7] While still considered relatively persistent, some studies suggest ETBE may biodegrade slightly faster than MTBE.[7]

Air Quality

Both MTBE and ETBE improve air quality by promoting more complete fuel combustion, which reduces emissions of carbon monoxide and unburned hydrocarbons.[1][7] The use of ETBE offers an additional potential benefit: since the ethanol used in its production can be derived from renewable sources like corn or sugarcane, it can be classified as a biofuel, reducing the lifecycle greenhouse gas emissions of the gasoline it's blended with.[1][9][22]

Visualizing the Comparison

Chemical Structures

G cluster_MTBE Methyl Tert-Butyl Ether (MTBE) cluster_ETBE Ethyl Tert-Butyl Ether (ETBE) MTBE_C1 CH3 MTBE_O O MTBE_C1->MTBE_O MTBE_C2 C MTBE_O->MTBE_C2 MTBE_C3 CH3 MTBE_C2->MTBE_C3 MTBE_C4 CH3 MTBE_C2->MTBE_C4 MTBE_C5 CH3 MTBE_C2->MTBE_C5 ETBE_C1 CH3 ETBE_C2 CH2 ETBE_C1->ETBE_C2 ETBE_O O ETBE_C2->ETBE_O ETBE_C3 C ETBE_O->ETBE_C3 ETBE_C4 CH3 ETBE_C3->ETBE_C4 ETBE_C5 CH3 ETBE_C3->ETBE_C5 ETBE_C6 CH3 ETBE_C3->ETBE_C6

Caption: Chemical structures of MTBE and ETBE.

Experimental Evaluation Workflow

G cluster_prep Sample Preparation cluster_analysis Physicochemical & Performance Testing cluster_environ Environmental Impact Assessment Blend Prepare Gasoline Blends (Base Fuel + Oxygenate at various %v/v) RVP Reid Vapor Pressure (ASTM D323) Blend->RVP Volatility Octane Octane Number (ASTM D2699 & D2700) Blend->Octane Anti-Knock Distill Distillation Profile (ASTM D86) Blend->Distill Combustion Emissions Engine Dynamometer (Emissions Analysis) Blend->Emissions Exhaust Solubility Water Solubility Test Blend->Solubility Leaching Biodegrade Biodegradation Assay Blend->Biodegrade Persistence

Caption: Workflow for comparative analysis of gasoline oxygenates.

Experimental Protocols

To ensure a valid and reproducible comparison between MTBE and ETBE, standardized testing methodologies are critical. The following protocols, based on ASTM International standards, are fundamental for evaluating key performance metrics.

Determination of Reid Vapor Pressure (RVP)
  • Standard: ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method).[23][24][25]

  • Principle: This test measures the vapor pressure of a chilled, air-saturated sample in a sealed apparatus at 37.8°C (100°F).[24][26] The resulting pressure, known as the Reid Vapor Pressure, is a critical measure of a fuel's volatility and its tendency to cause evaporative emissions or vapor lock.[23][24]

  • Methodology:

    • Chill the gasoline sample and the liquid chamber of the Reid vapor pressure apparatus to 0-1°C.

    • Completely fill the chilled liquid chamber with the sample and connect it to the vapor chamber, which is at ambient temperature.

    • Invert the assembled apparatus and shake vigorously to ensure thorough mixing of the liquid and vapor phases.

    • Immerse the apparatus in a water bath maintained at 37.8°C ± 0.1°C.[26]

    • Periodically remove the apparatus from the bath, shake, and record the pressure reading until a stable value is achieved.

    • Correct the final pressure reading using the calibration data for the pressure gauge to obtain the RVP.

Determination of Research Octane Number (RON) and Motor Octane Number (MON)
  • Standards:

    • ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.[27][28][29]

    • ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.[28][30]

  • Principle: Both tests determine a fuel's resistance to knocking (auto-ignition) by comparing it to reference fuels in a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[27][30] RON simulates low-speed, mild driving conditions, while MON represents high-speed, severe driving conditions.[28][30]

  • Methodology (General):

    • Calibrate the CFR engine using primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.

    • Operate the engine under the specific conditions (engine speed, intake air temperature, spark timing) stipulated by the respective ASTM method (D2699 for RON, D2700 for MON).

    • Introduce the sample fuel (e.g., gasoline blended with MTBE or ETBE) into the engine.

    • Adjust the engine's compression ratio until a standard level of knock intensity is observed, as measured by a detonation sensor.

    • Run two reference fuels that bracket the knock intensity of the sample fuel at the same compression ratio.

    • The octane number of the sample is calculated by interpolating between the octane numbers of the bracketing reference fuels.

Conclusion

The selection of a gasoline oxygenate involves a trade-off between performance, cost, and environmental impact. While MTBE is an effective and historically important octane enhancer, its high water solubility and environmental persistence have led to significant concerns and regulatory action.[5][6][7]

ETBE presents a scientifically sound and field-proven alternative. It offers comparable, and in some aspects superior, performance to MTBE, particularly in its lower impact on gasoline volatility.[8][10] Critically, its reduced water solubility significantly mitigates the risk of widespread groundwater contamination that plagued MTBE.[7] Furthermore, the potential for ETBE to be produced from bio-ethanol introduces a renewable component to gasoline, contributing to a reduction in lifecycle carbon emissions.[1][22] For researchers and fuel developers seeking to formulate high-performance, environmentally responsible gasolines, ETBE stands out as a technically robust and more sustainable alternative to MTBE.

Sources

Comparative

Validating the purity of 1-(1-METHYLETHOXY)-BUTANE by titration

Validating the Purity of 1-(1-Methylethoxy)-butane: Titrimetric Impurity Profiling vs. Chromatographic Assay The Analytical Challenge of Ether Validation 1-(1-Methylethoxy)-butane (commonly known as butyl isopropyl ether...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 1-(1-Methylethoxy)-butane: Titrimetric Impurity Profiling vs. Chromatographic Assay

The Analytical Challenge of Ether Validation

1-(1-Methylethoxy)-butane (commonly known as butyl isopropyl ether, CAS: 1860-27-1) is a sterically hindered aliphatic ether frequently utilized in specialized organic synthesis and organometallic extractions. As a Senior Application Scientist, the first reality to acknowledge is that aliphatic ethers cannot be directly assayed for bulk purity via classical titration . The C–O–C ether linkage lacks protic activity or easily oxidizable/reducible sites at room temperature.

Therefore, in pharmaceutical and synthetic workflows, "purity by titration" fundamentally relies on a Purity-by-Difference (PbD) paradigm. This requires the selective titrimetric quantification of critical manufacturing residuals and degradation products—specifically, trace moisture and α-hydroperoxides—subtracted from an ideal 100%. To validate this approach, this guide objectively compares indirect titrimetric impurity profiling against direct Gas Chromatography with Flame Ionization Detection (GC-FID).

Causality Behind the Methodologies (E-E-A-T)

Ethers pose two severe risks to chemical processes that necessitate rigorous validation:

  • Autoxidation to Peroxides: Ethers react with atmospheric oxygen over time to form explosive α-hydroperoxides. We quantify these using Iodometric Titration according to ASTM E299 [2]. The causality is redox-driven: peroxides oxidize iodide (

    
    ) to free iodine (
    
    
    
    ) in an acidic medium, which is subsequently back-titrated with sodium thiosulfate.
  • Hygroscopicity: Trace water severely poisons moisture-sensitive reagents (e.g., Grignard or organolithium reactions). We quantify moisture using Coulometric Karl Fischer (KF) titration as per ASTM E1064 [1]. Coulometry is chosen over volumetry because ether water content must typically be maintained below 50 ppm—a threshold where volumetric error margins become unacceptable.

Quantitative Performance Comparison

To select the appropriate validation framework, compare the analytical boundaries of the titrimetric methods versus direct chromatographic assay.

Analytical MethodTarget AnalyteLimit of Detection (LOD)Precision (RSD)Cost per AnalysisPrimary Utility
Coulometric KF Titration Trace Moisture (

)
~10 ppm< 1.5% at 100 ppmLowCritical organometallic QC
Iodometric Titration α-Hydroperoxides~5 ppm< 2.0% at 50 ppmLowSafety & stability validation
GC-FID Assay Organic Impurities~0.05%< 0.5%ModerateDirect organic purity assay

Experimental Workflows & Reaction Logic

Workflow cluster_Titration Titrimetric Impurity Profiling (Indirect) cluster_GC Chromatographic Assay (Direct) Start 1-(1-Methylethoxy)-butane Sample Moisture Coulometric KF (ASTM E1064) Start->Moisture Peroxides Iodometric Titration (ASTM E299) Start->Peroxides GC GC-FID Analysis Start->GC Calc Purity = 100% - (Water + Peroxides) Moisture->Calc Peroxides->Calc Validation Comprehensive Purity Validation Calc->Validation Area Area Normalization % (Organic Purity) GC->Area Area->Validation

Workflow comparing indirect purity validation via titration against direct GC-FID assay.

Pathway Ether 1-(1-Methylethoxy)-butane (Stable Ether) O2 Autoxidation (O2, Light) Ether->O2 Hydroperoxide α-Hydroperoxide Impurity O2->Hydroperoxide Iodine Free Iodine (I2) Yellow/Brown Hydroperoxide->Iodine Oxidation of I- Iodide Excess KI + H+ (ASTM E299) Iodide->Iodine Thiosulfate Titration with Na2S2O3 (Endpoint) Iodine->Thiosulfate Reduction to I-

Chemical logic of autoxidation and subsequent iodometric peroxide detection.

Self-Validating Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems incorporating necessary blanks and systemic drift controls.

Protocol A: Trace Peroxide Determination (Modified ASTM E299)

Causality Check: We utilize a mixed solvent system of glacial acetic acid and chloroform (2:1). Chloroform solubilizes the 1-(1-methylethoxy)-butane, while acetic acid provides the crucial protons (


) necessary for the iodide oxidation mechanism [2].
  • System Preparation (Blanking): Purge a 250 mL iodine flask with ultra-high purity (UHP) nitrogen for 2 minutes to eliminate atmospheric oxygen. Add 25 mL of the Acetic Acid/Chloroform (2:1) mixture.

  • Reagent Addition: Add 2.0 mL of saturated potassium iodide (KI) solution. Store in complete darkness for 15 minutes. Reasoning: Light induces photochemical oxidation of

    
    , leading to false positive baseline drift.
    
  • Titration: Titrate the blank with 0.01 N Sodium Thiosulfate (

    
    ) until the yellow iodine color disappears. Record this volume as 
    
    
    
    .
  • Sample Analysis: Repeat steps 1–2, adding precisely 10.0 g of the 1-(1-methylethoxy)-butane sample immediately after the solvent mixture. Store in darkness for 1 hour to ensure quantitative reaction of highly hindered peroxides.

  • Final Titration: Titrate with 0.01 N

    
     to a colorless endpoint. Record as 
    
    
    
    .
  • Calculation: Active Oxygen (ppm) =

    
    .
    
Protocol B: Trace Moisture by Coulometric KF (Modified ASTM E1064)

Causality Check: Coulometric KF eliminates the need to standardize a titrant. Iodine is generated electrochemically in direct stoichiometric proportion to the water present, making it the gold standard for trace (< 0.1%) moisture determination [1][3].

  • Cell Conditioning: Fill the anodic and cathodic compartments of the KF cell with appropriate non-protic ether-compatible coulometric reagents. Run the instrument until background moisture is consumed and stable drift is achieved (< 10 µ g/min ).

  • System Suitability: Inject exactly 1.0 g of a certified 100 ppm water standard using a gas-tight syringe. The recovery must fall between 97%–103% to validate cell efficiency.

  • Sample Injection: Draw 2.0 mL of 1-(1-methylethoxy)-butane into a dry syringe. Weigh the syringe (

    
    ). Inject the sample beneath the surface of the KF reagent to prevent ambient exposure. Reweigh the syringe (
    
    
    
    ).
  • Measurement: Initiate the titration. The instrument automatically calculates the moisture content based on the total charge (Coulombs) consumed.

Protocol C: Direct Assay via GC-FID (Orthogonal Validation)

Because the ether backbone is chemically silent in titrations, GC-FID is required to detect starting material residuals (e.g., 2-butanol, 1-bromobutane) and related isomers.

  • Setup: Utilize a moderately polar capillary column (e.g., DB-624, 30m x 0.32mm x 1.8µm) to separate the aliphatic ether from polar alcoholic impurities.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Thermal Program: Isothermal at 40°C for 5 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.

  • Validation: Purity is calculated via Area Normalization (ignoring the solvent peak if diluted). Total System Purity = GC Assay (%) - [Moisture (%) + Peroxide (%)].

References

  • Title: Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration (ASTM E1064-16 / E1064-23) Source: ASTM International URL: [Link]

  • Title: Standard Test Method for Trace Amounts of Peroxides In Organic Solvents (ASTM E299-17a) Source: ASTM International URL: [Link]

Validation

Performance evaluation of 1-(1-METHYLETHOXY)-BUTANE in solvent applications

An advanced performance evaluation of 1-(1-methylethoxy)-butane —commonly referred to as Butyl Isopropyl Ether (IPBE)—requires examining its distinct physicochemical profile against legacy ethereal solvents. In drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced performance evaluation of 1-(1-methylethoxy)-butane —commonly referred to as Butyl Isopropyl Ether (IPBE)—requires examining its distinct physicochemical profile against legacy ethereal solvents. In drug development and complex organic synthesis, selecting the correct solvent dictates both thermodynamic yield and downstream recovery efficiency.

This guide systematically benchmarks IPBE against standard alternatives, breaking down its utility in liquid-liquid extraction (LLE) and robust synthetic workflows, supported by mechanistic rationales and validated experimental frameworks.

Physicochemical Benchmarking: IPBE vs. Legacy Solvents

1-(1-Methylethoxy)-butane (CAS: 1860-27-1) is an asymmetric, sterically hindered ether[1]. Unlike low-boiling symmetrical ethers, its unique isopropyl and n-butyl chains impart a highly hydrophobic bulk while retaining the hydrogen-bond accepting capability of the central oxygen[2]. This structural nuance translates into an elevated boiling point, suppressed water miscibility, and an inherently lower peroxide-forming hazard compared to diethyl ether.

Table 1: Quantitative Performance and Property Comparison

Property1-(1-Methylethoxy)-butane (IPBE)Diethyl EtherMTBETHF
CAS Number 1860-27-160-29-71634-04-4109-99-9
Boiling Point (°C) 109.0[1]34.655.266.0
Density @ 15°C (g/cm³) 0.759[1]0.7130.7400.889
Water Miscibility Exceptionally LowModerate (~60 g/L)Moderate (~42 g/L)Fully Miscible
Evaporative Loss Risk LowVery HighHighHigh
Peroxide Formation Slower (Steric shielding)Rapid / High RiskLowModerate

Mechanistic Insight: The boiling point of 109°C prevents catastrophic evaporative losses during exothermic reactions or high-temperature extractions, allowing chemists to run reflux systems at standard atmospheric pressure without specialized pressurized vessels.

Primary Application: High-Efficiency Liquid-Liquid Extraction (LLE)

IPBE shines in LLE, particularly for extracting highly polar, water-soluble organic compounds from aqueous streams. A well-documented industrial challenge is the separation of acetic acid from water. Direct distillation is energy-prohibitive due to water's high latent heat of vaporization. IPBE acts as an optimal extraction medium here.

The ether oxygen in IPBE selectively acts as a hydrogen-bond acceptor for the carboxylic proton of acetic acid. Simultaneously, the bulky isopropyl-butyl carbon skeleton effectively repels water[3]. This orthogonal affinity yields an extraordinarily high separation factor.

LLE_Process Feed Aqueous Feed (45% Acetic Acid) Extractor Countercurrent Extractor (20°C) Feed->Extractor Solvent IPBE Solvent (Pure) Solvent->Extractor Extract Extract Phase (Acid + IPBE) Extractor->Extract High affinity partitioning Raffinate Raffinate (H2O + trace IPBE) Extractor->Raffinate ≤ 9% Acid Recovery Distillation Recovery Extract->Recovery Recovery->Solvent Recycled IPBE

Process workflow for continuous LLE of acetic acid using IPBE solvent.

Protocol 1: Self-Validating Multistage Countercurrent LLE for Acetic Acid Recovery

This standardized protocol evaluates IPBE's extraction efficiency using a predictive thermodynamic framework based on the Non-Random Two-Liquid (NRTL) property method[3].

  • Objective: Extract a 45 wt% acetic acid aqueous feed, reducing the residual acid in the raffinate to ≤ 9 wt%, with solvent contamination limited to ≤ 0.3 wt% IPBE[3].

  • Causality of Design: Performing the extraction precisely at 20°C stabilizes the miscibility gap in the ternary diagram. At higher temperatures, water co-extraction increases; keeping the system isothermal ensures strict thermodynamic adherence and prevents emulsion formation.

Step-by-Step Methodology:

  • Feed Preparation: Formulate an exact 45 wt% acetic acid / 55 wt% HPLC-grade water mixture.

  • Equilibration: In a thermally jacketed countercurrent extraction column, introduce the aqueous feed from the top (denser phase) and pure IPBE from the bottom (lighter phase, ρ = ~0.759 g/cm³)[1]. Maintain strictly at 20°C.

  • Phase Contact: Operate the column to allow sufficient theoretical stages for the required mass transfer. The high density gradient (Δρ ≈ 0.25 g/cm³) ensures rapid phase disengagement without centrifugation.

  • Phase Collection: Isolate the top extract layer (IPBE + Acetic Acid) and the bottom raffinate layer (Water + trace Acid/IPBE).

  • Self-Validating Mass Balance Closure:

    • Analyze both the extract and raffinate layers quantitatively via GC-FID (utilizing internal standards like 1-butanol).

    • Validation Trigger: The sum of acetic acid mass in the extract and raffinate must equal the initial feed mass (±2.0% analytical variance). If mass balance does not close, it signals an error in phase boundary control or evaporative loss, forcing a protocol reset.

Application in Complex Organometallic Synthesis

In drug development, Grignard reagents and lithiation reactions demand ethereal solvents to stabilize transition states via oxygen lone-pair coordination. Diethyl ether is classic, but its extreme flammability and 34.6°C boiling point severely restrict its use in large-scale syntheses.

IPBE provides a critical upgrade pathway. The asymmetric steric profile still permits cation coordination, but safely enables reaction temperatures upwards of 100°C.

Solvent_Selection N1 Identify Ether Solvent Need N2 Reaction Temp > 60°C? N1->N2 N3 Diethyl Ether / THF N2->N3 No N4 High LLE Selectivity Required? N2->N4 Yes N5 MTBE or 2-MeTHF N4->N5 No N6 1-(1-Methylethoxy)-butane (IPBE) N4->N6 Yes (Hydrophobic bulk)

Decision logic for selecting IPBE over conventional ethereal solvents.

Protocol 2: Kinetics-Driven Solvent Substitution Validation
  • Objective: Validate IPBE as a non-volatile replacement for Diethyl Ether in alkylation workflows.

  • Procedure: Conduct identical comparative alkylation reactions in parallel using Diethyl Ether (at 34°C reflux) and IPBE (at 85°C controlled heating).

  • Causality: The Arrhenius equation dictates that the higher operating temperature enabled by IPBE will exponentially accelerate the reaction kinetics, potentially reducing a 12-hour reaction to under 2 hours.

  • Validation: Monitor via continuous in-line ReactIR (FTIR spectroscopy). The reaction is self-validated when the primary starting material peak disappears and the product peak reaches a steady-state asymptote. The IPBE medium directly isolates temperature dependence from solvent coordination effects.

Safety and Green Chemistry Implications

IPBE contributes favorably to risk-reduction frameworks in laboratories. Its higher boiling point (109°C) substantially lowers its vapor pressure at room temperature compared to MTBE or THF. Furthermore, the distinct steric hindrance surrounding the alpha-carbons suppresses the rapid auto-oxidation pathways that typically generate explosive hydroperoxides in structurally simple ethers. Consequently, IPBE extends shelf life and reduces the frequency of mandatory peroxide quenching protocols in stockrooms.

References

  • Title: Solve this using Aspen Plus v11 HOMEWORK/CLASSWORK 5.3 (SEPARATION OF ACETIC ACID FROM WATER USING ISOPROPYL BUTYL ETHER) Source: Askfilo / Aspen Plus: Chemical Engineering Applications URL: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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